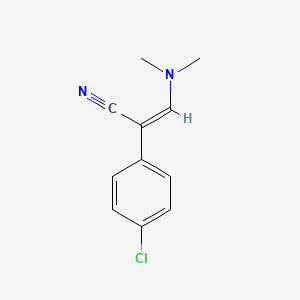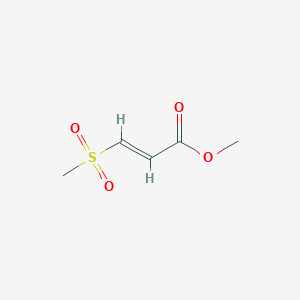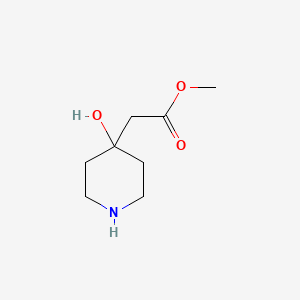![molecular formula C21H22N2O2 B2598487 N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-phenylacetamide CAS No. 851096-07-6](/img/structure/B2598487.png)
N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-phenylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-phenylacetamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is commonly referred to as DPA-714 and is a selective ligand for the translocator protein (TSPO). TSPO is a protein that is primarily found in the outer mitochondrial membrane and is involved in various physiological and pathological processes. DPA-714 has been shown to be an effective tool for studying TSPO and its role in various biological processes.
Scientific Research Applications
Structural and Chemical Properties
Different Spatial Orientations of Amide Derivatives on Anion Coordination
- Amide derivatives exhibit varied spatial orientations, influencing anion coordination and self-assembly into channel-like structures through weak interactions. This study showcases the tweezer-like geometry and S-shaped geometry of different amide salts, underlining the impact of molecular structure on coordination chemistry (D. Kalita & J. Baruah, 2010).
Host-Guest Chemistry and Fluorescence
Structural Aspects and Properties of Salt and Inclusion Compounds
- Investigated the gelation and crystalline solid formation of amide-containing isoquinoline derivatives with mineral acids. The study also explored the fluorescence properties of host-guest complexes, demonstrating the potential for these compounds in developing fluorescence-based sensors and materials (A. Karmakar, R. Sarma & J. Baruah, 2007).
Drug Discovery and Medicinal Chemistry
Ergoline-Derived Inverse Agonists for Narcolepsy Treatment
- An ergoline derivative demonstrated significant potential as an H3 receptor inverse agonist, highlighting its application in narcolepsy treatment. This research emphasizes the role of structural modification in enhancing the pharmacokinetic profiles and safety of drug candidates (Y. Auberson et al., 2014).
Antiviral and Antiapoptotic Effects
Therapeutic Effect of a Novel Anilidoquinoline Derivative in Japanese Encephalitis
- A novel anilidoquinoline derivative showed significant antiviral and antiapoptotic effects against Japanese encephalitis virus, indicating its potential as a therapeutic agent. This underscores the importance of quinoline derivatives in developing new antiviral drugs (Joydeep Ghosh et al., 2008).
Antifungal Agents
2-(2-oxo-morpholin-3-yl)-acetamide Derivatives as Broad-Spectrum Antifungal Agents
- Identified 2-(2-oxo-morpholin-3-yl)-acetamide derivatives as potent antifungal agents, showcasing their efficacy against a broad spectrum of fungal species. This study highlights the potential of structurally similar compounds in addressing fungal infections (D. Bardiot et al., 2015).
properties
IUPAC Name |
N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O2/c1-14-10-18-13-17(21(25)23-19(18)11-15(14)2)8-9-22-20(24)12-16-6-4-3-5-7-16/h3-7,10-11,13H,8-9,12H2,1-2H3,(H,22,24)(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKYXYPVTSWHWPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)NC(=O)C(=C2)CCNC(=O)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(2-chlorophenyl)-2-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-3-phenyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2598405.png)

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-hydroxy-2-methyl-4-(methylthio)butyl)oxalamide](/img/structure/B2598411.png)
![1-(4-bromobenzyl)-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine](/img/structure/B2598412.png)

![Methyl 2-{[(4-chlorophenyl)sulfonyl]amino}acetate](/img/structure/B2598415.png)

![6-(3,4-Dimethylphenyl)-4-methyl-2-(3-methylbutyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2598419.png)
![Ethyl 2-[[5-[(4-amino-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)sulfanylmethyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetate](/img/structure/B2598421.png)
![(4As,7aR)-6-methyl-2,3,4,4a,7,7a-hexahydro-1H-pyrrolo[3,4-b]pyridin-5-one](/img/structure/B2598422.png)
![1-[3-(1-benzyl-1H-1,2,4-triazol-5-yl)morpholin-4-yl]prop-2-en-1-one](/img/structure/B2598424.png)
![2-(2,4-dichlorophenyl)-4-[(Z)-1-hydroxy-3-oxobut-1-enyl]-5-methyl-1H-pyrazol-3-one](/img/structure/B2598426.png)
